molecular formula C21H14N2O7S B1221776 Calconcarboxylic acid CAS No. 3737-95-9

Calconcarboxylic acid

Cat. No. B1221776
CAS RN: 3737-95-9
M. Wt: 438.4 g/mol
InChI Key: MVQBFZXBLLMXGS-UHFFFAOYSA-N
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Description

Calconcarboxylic acid, also known as Patton and Reeder’s Indicator, is an azo dye used as an indicator for complexometric titrations of calcium with ethylenediaminetetraacetic acid (EDTA) in the presence of magnesium . It is soluble in water and a variety of other solvents, including sodium hydroxide, ethanol, and methanol . It has a violet color in dissolved form in ethanol .


Synthesis Analysis

Calconcarboxylic acid can be synthesized by coupling diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-napthoic acid . This synthesis method was described by James Patton and Wendell Reeder in 1956 .


Molecular Structure Analysis

The molecular formula of Calconcarboxylic acid is C21H14N2O7S . Its molar mass is 438.42 g/mol .


Chemical Reactions Analysis

Calconcarboxylic acid is used for the determination of calcium ion concentration by complexometric titration . The acid digestion method is used to create sample solutions for the determination of calcium .


Physical And Chemical Properties Analysis

Calconcarboxylic acid has a density of 1.6±0.1 g/cm3 . It is soluble in water, ethanol, sodium hydroxide, and ethanol . The melting point of calconcarboxylic acid is approximately 300°C, where it undergoes thermal decomposition .

Scientific Research Applications

Complexometric Titration Indicator

Calconcarboxylic acid is widely used as an indicator in complexometric titrations, particularly for the determination of calcium ions in the presence of magnesium ions. It changes color from blue to pink/red upon forming a complex with calcium ions, which is a critical visual cue for endpoint determination .

Environmental Bioremediation

In environmental science, Calconcarboxylic acid has been studied for its removal from industrial wastewater. A study demonstrated the use of an iron oxide-biochar nanocomposite loaded with Pseudomonas putida for the simultaneous removal of Calconcarboxylic acid, ammonium ions, and phosphate ions from pharmaceutical effluent, showcasing its potential in bioremediation processes .

Staining of Proteins in Gels

Calconcarboxylic acid is utilized in biochemistry for the staining of proteins in gel electrophoresis. This application is crucial for visualizing proteins separated based on their molecular weight, aiding in the analysis of protein samples .

Trace Metal Analysis

In analytical chemistry, Calconcarboxylic acid is used in the preparation of chelating sorbents. These sorbents, combined with chemically modified silica, are employed for trace metal analysis, allowing for the detection and quantification of metal ions at trace levels .

Leukemia Diagnosis

Calconcarboxylic acid has been used in medical research for leukemia diagnosis. A poly-CCA film can be prepared for the immobilization and hybridization of DNA, with detection facilitated by methylene blue and differential pulse voltammetry. This innovative approach could lead to advancements in leukemia diagnostics .

Pharmaceutical Manufacturing

In the pharmaceutical industry, Calconcarboxylic acid serves as an indicator for calcium determination in drug formulations. This is particularly important when calcium content needs to be precisely controlled or monitored during the manufacturing process .

Health and Safety Monitoring

Due to its potential health effects, such as skin and eye irritation or lung damage upon inhalation, Calconcarboxylic acid is also significant in occupational health and safety. Monitoring its presence and concentration in industrial settings is essential for ensuring worker safety .

Educational Tool

Lastly, Calconcarboxylic acid is used as an educational tool in academic settings. Its role as an indicator in titrations makes it an excellent compound for teaching complexometric titration techniques to chemistry students, thereby enriching their practical laboratory skills .

Mechanism of Action

Target of Action

Calconcarboxylic acid, also known as Patton and Reeder’s Indicator, is primarily used as an indicator for complexometric titrations of calcium with ethylenediaminetetraacetic acid (EDTA) in the presence of magnesium . Therefore, its primary targets are calcium ions (Ca2+).

Mode of Action

Calconcarboxylic acid is an azo dye that changes color when it forms a complex with calcium ions . In its free form, calconcarboxylic acid is blue. When it binds to calcium ions during a titration, it changes to a pink/red color . This color change is used to indicate the endpoint of the titration, signifying that all the calcium ions have been complexed.

Pharmacokinetics

It is known to be soluble in water, ethanol, and sodium hydroxide . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The primary result of calconcarboxylic acid’s action is the color change that occurs when it binds to calcium ions. This color change is used as an indicator in complexometric titrations, allowing for the accurate measurement of calcium concentrations .

Action Environment

The action of calconcarboxylic acid can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the solution, which can in turn influence its efficacy as a titration indicator . Additionally, its stability could be affected by factors such as temperature and light exposure.

Safety and Hazards

Calconcarboxylic acid is considered an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Calconcarboxylic acid has been used in research for the removal of pollutants from industrial wastewater . A study showed that a nanocomposite loaded with Pseudomonas putida was able to remove Calconcarboxylic acid, ammonium ions, and phosphate ions from industrial wastewater . This suggests potential future applications of Calconcarboxylic acid in environmental remediation .

properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H14N2O7S/c24-16-10-17(31(28,29)30)13-7-3-4-8-14(13)18(16)22-23-19-12-6-2-1-5-11(12)9-15(20(19)25)21(26)27/h1-10,24-25H,(H,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBFZXBLLMXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063156
Record name 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Calconcarboxylic acid

CAS RN

3737-95-9
Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-
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Record name 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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